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Pyridoxal diphosphate

Enzyme Allostery Glycogen Phosphorylase Protein Crystallography

Pyridoxal diphosphate (PLPP, CAS 68385-44-4) is a synthetic analog of the essential enzyme cofactor pyridoxal 5'-phosphate (PLP), the active form of vitamin B6. Distinguished by a diphosphate group at the 5' position, PLPP serves as a bifunctional probe in enzymology.

Molecular Formula C8H11NO9P2
Molecular Weight 327.12 g/mol
CAS No. 68385-44-4
Cat. No. B1197042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridoxal diphosphate
CAS68385-44-4
Synonymspyridoxal diphosphate
pyridoxal pyrophosphate
Molecular FormulaC8H11NO9P2
Molecular Weight327.12 g/mol
Structural Identifiers
SMILESCC1=NC=C(C(=C1O)C=O)COP(=O)(O)OP(=O)(O)O
InChIInChI=1S/C8H11NO9P2/c1-5-8(11)7(3-10)6(2-9-5)4-17-20(15,16)18-19(12,13)14/h2-3,11H,4H2,1H3,(H,15,16)(H2,12,13,14)
InChIKeyBLPOUZDLIYAHLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyridoxal Diphosphate (CAS 68385-44-4): A Specialized Pyridoxal 5'-Phosphate Analog for Conformational and Active-Site Studies


Pyridoxal diphosphate (PLPP, CAS 68385-44-4) is a synthetic analog of the essential enzyme cofactor pyridoxal 5'-phosphate (PLP), the active form of vitamin B6. Distinguished by a diphosphate group at the 5' position, PLPP serves as a bifunctional probe in enzymology [1]. Unlike the natural monophosphate cofactor PLP, PLPP can act as a pyrophosphate (PPi) analog and has been employed to investigate cofactor conformational control in glycogen phosphorylase and to probe pyrophosphate-binding sites in other enzymes [2].

Why Pyridoxal 5'-Phosphate Cannot Substitute for Pyridoxal Diphosphate in Targeted Enzymology Applications


Generic substitution with the natural cofactor pyridoxal 5'-phosphate (PLP) or other monophosphorylated B6 vitamers (e.g., pyridoxamine 5'-phosphate) is not viable for PLPP's specific applications. The critical differentiator is the terminal phosphate, which enables PLPP to act as a pyrophosphate (PPi) analog and form unique structural interactions. Crystallographic studies show this second phosphate occupies a distinct dianion-binding site in glycogen phosphorylase, forcing an allosteric shift to the active R-state, a property PLP lacks [1]. Similarly, PLPP specifically modifies lysine residues at MgPPi-binding loci, a targeting mechanism inaccessible to monophosphate analogs [2].

Quantitative Differentiation of Pyridoxal Diphosphate Versus Pyridoxal 5'-Phosphate and Other B6 Analogs


PLPP, but Not PLP, Biases Glycogen Phosphorylase Allosteric Equilibrium Toward the Active R-State

Crystallographic and solution studies demonstrate that pyridoxal 5'-diphosphate (PLPP) forces glycogen phosphorylase b (GPb) into the active R-state conformation, whereas the natural cofactor pyridoxal 5'-phosphate (PLP) does not inherently possess this biasing capability. Structural superposition revealed that the second phosphate of PLPP would sterically clash with the 280s loop in the T-state, providing a structural mechanism for its specific R-state promotion [1].

Enzyme Allostery Glycogen Phosphorylase Protein Crystallography

Differential Inactivation Sensitivity of E. coli Lysyl-tRNA Synthetase Isoforms by PLPP Versus PLP

A comparative study of pyridoxal 5'-phosphate (PLP) and pyridoxal 5'-diphosphate (PLDP) on two isoforms of E. coli lysyl-tRNA synthetase (LysRSs and LysRSu) revealed a key functional difference: while both reagents inactivated the lysS-encoded enzyme (LysRSs) with identical stoichiometry (2.6 ± 0.1 mol per dimer), the lysU-encoded isoform (LysRSu) was completely insensitive to both [1]. This demonstrates that the differential effect is enzyme isoform-specific, not reagent-specific, but highlights that PLDP matches PLP's potency exactly where activity exists.

Aminoacyl-tRNA Synthetase Affinity Labeling Enzyme Inactivation

PLPP Functions as a Reactive Pyrophosphate (PPi) Analog for Active-Site Lysine Modification, a Role Impossible for PLP

Pyridoxal 5'-diphosphate was specifically employed to probe the MgPPi-binding site of potato tuber UDP-glucose pyrophosphorylase because its diphosphate moiety mimics the pyrophosphate substrate. Incubation resulted in rapid, complete enzyme inactivation, corresponding to incorporation of 0.9–1.1 mol of reagent per mol of enzyme monomer and specific labeling of Lys-329 in the presence of UDP-glucose [1]. Pyridoxal 5'-phosphate (PLP), lacking a second phosphate, cannot serve as a PPi analog and would not target this site.

UDP-Glucose Pyrophosphorylase Pyrophosphate Analog Active Site Probe

Glycogen Phosphorylase Reconstituted with PLPP is Catalytically Inactive, in Contrast to PLP-Reconstituted Enzyme

In a systematic characterization of pyridoxal 5'-phosphate analogs, apoglycogen phosphorylase b reconstituted with pyridoxal 5'-diphosphate (PLPP) showed no enzymatic activity, despite binding in a mode similar to the natural cofactor PLP. In contrast, PLP-reconstituted enzyme is fully active [1]. This demonstrates that the additional phosphate abolishes catalytic function even though cofactor binding is preserved.

Cofactor Reconstitution Glycogen Phosphorylase Structure-Activity Relationship

Defined Application Scenarios for Pyridoxal Diphosphate Based on Verified Differentiation


Stabilizing Active Conformations for Crystallography of Allosteric Enzymes

PLPP can be used to trap glycogen phosphorylase and potentially other PLP-dependent enzymes in their active R-state conformation for crystallographic studies, enabling structural biologists to resolve active-state architectures that are otherwise transient or difficult to stabilize [1]. This application is based on its unique ability to bias the T-to-R allosteric transition, a property not shared by PLP.

Specific Affinity Labeling of Pyrophosphate-Binding Sites in Enzyme Active Sites

Researchers studying enzymes that utilize pyrophosphate (PPi) substrates, such as UDP-glucose pyrophosphorylase, can employ PLPP as an affinity labeling reagent to covalently modify and identify lysine residues at the PPi-binding locus with high stoichiometric specificity (~1:1) [2]. PLP cannot serve this function due to its single phosphate group.

Decoupling Cofactor Binding from Catalysis in Mechanistic Enzymology

PLPP reconstitutes into apophosphorylase with binding affinity comparable to PLP but results in a catalytically inactive enzyme [3]. This allows enzymologists to study the structural and allosteric consequences of cofactor occupancy in the complete absence of catalytic turnover, a clean experimental system not achievable with the active natural cofactor.

Differential Affinity Labeling to Probe Isoform-Specific Phosphate-Binding Pockets

The ability of PLPP to match PLP's inactivation stoichiometry on sensitive enzyme isoforms while being sterically or electrostatically excluded from others (as seen in E. coli lysyl-tRNA synthetases) makes it a discriminating probe for mapping phosphate-binding pocket architecture across enzyme families [4].

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